3-Carboxy Mefenamic Acid

Description

BenchChem offers high-quality 3-Carboxy Mefenamic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Carboxy Mefenamic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

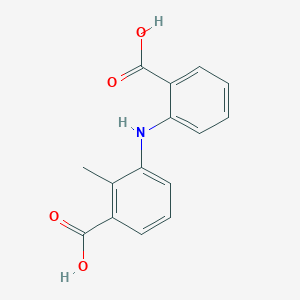

3-(2-carboxyanilino)-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-9-10(14(17)18)6-4-8-12(9)16-13-7-3-2-5-11(13)15(19)20/h2-8,16H,1H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQQWHSTKBWQPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337346 | |

| Record name | 3-Carboxy Mefenamic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190379-82-9 | |

| Record name | 3-Carboxymefenamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190379829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Carboxy Mefenamic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CARBOXYMEFENAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLA90H5KPK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide: 3-Carboxy Mefenamic Acid as a Biomarker of Mefenamic Acid Intake

Abstract

Mefenamic acid, a widely utilized nonsteroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, 3-Carboxy Mefenamic Acid has emerged as a crucial biomarker for accurately assessing mefenamic acid intake and its pharmacokinetic profile. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the significance of 3-Carboxy Mefenamic Acid as a biomarker. It delves into the metabolic pathways of mefenamic acid, the rationale for selecting this specific metabolite, and detailed, field-proven analytical methodologies for its quantification in biological matrices. The guide emphasizes the importance of robust analytical validation to ensure data integrity and reliability in clinical and research settings.

Introduction: The Clinical and Pharmacological Landscape of Mefenamic Acid

Mefenamic acid, an anthranilic acid derivative, is a non-steroidal anti-inflammatory drug (NSAID) with pronounced analgesic, anti-inflammatory, and antipyretic properties.[1][2] It is primarily prescribed for the management of mild to moderate pain, including menstrual pain (dysmenorrhea).[1][2][3][4] The therapeutic action of mefenamic acid is attributed to its inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[5] This inhibition curtails the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1][5]

Given its widespread use, understanding the metabolic fate of mefenamic acid is paramount for optimizing therapeutic regimens and minimizing potential adverse effects. The parent drug has a relatively short half-life of approximately two hours.[6][7] Therefore, monitoring its metabolites provides a more extended window to assess patient adherence and exposure.

The Metabolic Journey of Mefenamic Acid: Emergence of 3-Carboxy Mefenamic Acid

The biotransformation of mefenamic acid is a multi-step process predominantly occurring in the liver. The primary enzyme responsible for its metabolism is cytochrome P450 2C9 (CYP2C9).[7][8]

The metabolic cascade proceeds as follows:

-

Hydroxylation: The initial and rate-limiting step involves the hydroxylation of the 3'-methyl group of mefenamic acid, leading to the formation of 3'-Hydroxymethyl Mefenamic Acid.[7][8]

-

Oxidation: This intermediate metabolite is subsequently oxidized to form 3'-Carboxy Mefenamic Acid .[7][8]

-

Glucuronidation: Both the parent drug and its hydroxylated and carboxylated metabolites can undergo glucuronidation to form more water-soluble conjugates, facilitating their renal excretion.[7][8][9]

The selection of 3-Carboxy Mefenamic Acid as the preferred biomarker is underpinned by several key factors:

-

Metabolic Endpoint: It represents a terminal and stable metabolite in the primary metabolic pathway.

-

Longer Half-Life: Metabolites generally possess longer half-lives than the parent drug, offering a more practical timeframe for detection and quantification.

-

Abundance in Urine: A significant portion of mefenamic acid and its metabolites are excreted through urine, making it a non-invasive and accessible biological matrix for analysis.[7][10]

Metabolic pathway of Mefenamic Acid.

Analytical Methodologies for the Quantification of 3-Carboxy Mefenamic Acid

The accurate and precise quantification of 3-Carboxy Mefenamic Acid in biological matrices is fundamental to its utility as a biomarker. While various analytical techniques have been employed for mefenamic acid itself, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for its metabolites due to its superior sensitivity, selectivity, and specificity.[4][6][11]

Sample Preparation: The Foundation of Reliable Analysis

The choice of sample preparation technique is critical and depends on the biological matrix (e.g., plasma, urine). The primary goal is to remove interfering substances and concentrate the analyte of interest.

-

Protein Precipitation (PPT): A rapid and straightforward method for plasma samples. It involves the addition of a water-miscible organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.

-

Liquid-Liquid Extraction (LLE): A more selective technique that partitions the analyte between two immiscible liquid phases.

-

Solid-Phase Extraction (SPE): Offers the highest degree of selectivity and concentration. It utilizes a solid sorbent to retain the analyte while interfering compounds are washed away.

Step-by-Step LC-MS/MS Protocol for 3-Carboxy Mefenamic Acid in Human Plasma

This protocol provides a robust and validated workflow for the quantification of 3-Carboxy Mefenamic Acid.

3.2.1. Materials and Reagents

-

3-Carboxy Mefenamic Acid analytical standard

-

Mefenamic Acid-d4 (or other suitable internal standard)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (or ammonium formate)

-

Human plasma (with K2EDTA as anticoagulant)

3.2.2. Preparation of Standards and Quality Control Samples

-

Stock Solutions: Prepare primary stock solutions of 3-Carboxy Mefenamic Acid and the internal standard (IS) in methanol at a concentration of 1 mg/mL.[6]

-

Working Solutions: Prepare serial dilutions of the 3-Carboxy Mefenamic Acid stock solution in 50% methanol to create working solutions for calibration standards and quality control (QC) samples.[6]

-

Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to achieve the desired concentration range for the calibration curve and QC levels (e.g., LLOQ, LQC, MQC, HQC).

3.2.3. Sample Extraction (Protein Precipitation)

-

To 100 µL of plasma sample, calibration standard, or QC, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

Sample preparation workflow for plasma analysis.

3.2.4. LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent[6] |

| Mass Spectrometer | API-4000 triple quadrupole or equivalent[6] |

| Column | BDS Hypersil C8 (100 x 4.6 mm, 3 µm) or equivalent[6] |

| Mobile Phase A | 2 mM Ammonium Formate with 0.1% Formic Acid in Water[6] |

| Mobile Phase B | Acetonitrile[6] |

| Gradient | Isocratic: 30:70 (A:B)[6] |

| Flow Rate | 0.8 mL/min[6] |

| Injection Volume | 2 µL[6] |

| Column Temperature | 40°C[6] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | To be optimized for 3-Carboxy Mefenamic Acid and IS |

Note: The Multiple Reaction Monitoring (MRM) transitions for the analyte and internal standard need to be determined by infusing the individual compounds into the mass spectrometer to identify the precursor and product ions.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A bioanalytical method is only as reliable as its validation.[12][13] The validation process demonstrates that the method is suitable for its intended purpose and provides accurate and reproducible data. Key validation parameters, in accordance with regulatory guidelines, include:

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS. |

| Linearity | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy & Precision | Within ±15% (±20% at LLOQ) of the nominal concentration. |

| Recovery | Consistent, precise, and reproducible. |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |

| Stability | Analyte stability established under various storage and handling conditions (freeze-thaw, short-term, long-term). |

Conclusion: The Integral Role of 3-Carboxy Mefenamic Acid in Drug Development

The quantification of 3-Carboxy Mefenamic Acid serves as a robust and reliable biomarker for assessing mefenamic acid intake. Its application extends from preclinical pharmacokinetic studies to clinical trials, aiding in dose optimization, adherence monitoring, and bioequivalence assessments. By employing a rigorously validated analytical method, such as the LC-MS/MS protocol detailed in this guide, researchers and drug development professionals can generate high-quality data, ensuring the scientific integrity of their findings and contributing to the safer and more effective use of mefenamic acid.

References

-

Preconcentration and Determination of Mefenamic Acid in Pharmaceutical and Biological Fluid Samples by Polymer-grafted Silica Gel Solid-phase Extraction Following High Performance Liquid Chromatography. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Mefenamic Acid Capsules 250 mg USP. (2021, May 14). AA PHARMA INC. Retrieved January 27, 2026, from [Link]

-

High Throughput LC-MS/MS Method for the Quantitation of Mefenamic Acid in Rat Plasma by Protein Precipitation Technique Using. (n.d.). Impactfactor. Retrieved January 27, 2026, from [Link]

-

Different Chromatographic Methods for Simultaneous Determination of Mefenamic Acid and Two of Its Toxic Impurities. (2017, May 11). SciSpace. Retrieved January 27, 2026, from [Link]

-

Mefenamic Acid: Package Insert / Prescribing Info / MOA. (n.d.). Drugs.com. Retrieved January 27, 2026, from [Link]

-

A novel LC-TQ-MS/MS method for quantifying mefenamic acid-NDSRI (N-nitroso drug substance-related impurity) in mefenamic acid tablet and pediatric suspension dosage forms: a comparative study with a cost-effective white, green, and blue UPLC method. (2025, January 21). PubMed Central. Retrieved January 27, 2026, from [Link]

-

What is the mechanism of Mefenamic Acid? (2024, July 17). Patsnap Synapse. Retrieved January 27, 2026, from [Link]

-

Pharmacokinetics of mefenamic acid dispersible tablets in healthy volunteers. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Mefenamic Acid. (2025, August 10). LiverTox - NCBI Bookshelf. Retrieved January 27, 2026, from [Link]

-

The nonenzymatic reactivity of the acyl-linked metabolites of mefenamic acid toward amino and thiol functional group bionucleophiles. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

A novel LC-TQ-MS/MS method for quantifying mefenamic acid-NDSRI (N-nitroso drug substance-related impurity) in mefenamic acid tablet and pediatric suspension dosage forms: a comparative study with a cost-effective white, green, and blue UPLC method. (n.d.). RSC Advances (RSC Publishing). Retrieved January 27, 2026, from [Link]

-

Mefenamic acid. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

-

Validation of Analytical Methods for Biomarkers Employed in Drug Development. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

(PDF) Development and Validation of HPLC Analytical Assay Method for Mefenamic Acid Tablet (PONSTAN). (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Validation of analytic methods for biomarkers used in drug development. (n.d.). PubMed - National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

Structures of mefenamic acid metabolites from human urine. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

Urinary excretion of mefenamic acid and its metabolites including their esterglucuronides in preterm infants undergoing mefenamic acid therapy. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

Sources

- 1. drugs.com [drugs.com]

- 2. Mefenamic Acid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Preconcentration and Determination of Mefenamic Acid in Pharmaceutical and Biological Fluid Samples by Polymer-grafted Silica Gel Solid-phase Extraction Following High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel LC-TQ-MS/MS method for quantifying mefenamic acid-NDSRI (N-nitroso drug substance-related impurity) in mefenamic acid tablet and pediatric suspension dosage forms: a comparative study with a cost-effective white, green, and blue UPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Mefenamic Acid? [synapse.patsnap.com]

- 6. impactfactor.org [impactfactor.org]

- 7. Mefenamic acid - Wikipedia [en.wikipedia.org]

- 8. 3-Hydroxymethyl Mefenamic Acid | 5129-20-4 | Benchchem [benchchem.com]

- 9. Structures of mefenamic acid metabolites from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Urinary excretion of mefenamic acid and its metabolites including their esterglucuronides in preterm infants undergoing mefenamic acid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel LC-TQ-MS/MS method for quantifying mefenamic acid-NDSRI (N-nitroso drug substance-related impurity) in mefenamic acid tablet and pediatric suspension dosage forms: a comparative study with a cost-effective white, green, and blue UPLC method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Validation of analytic methods for biomarkers used in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fenamate Framework: A Technical Guide to the Discovery and Initial Characterization of Mefenamic Acid Derivatives

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the systematic discovery and initial characterization of novel derivatives of mefenamic acid. Moving beyond a simple recitation of facts, this document elucidates the causal reasoning behind experimental choices, presents self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Rationale for Derivatizing a Classic NSAID

Mefenamic acid, 2-((2,3-dimethylphenyl)amino)benzoic acid, is a well-established non-steroidal anti-inflammatory drug (NSAID) of the anthranilic acid or "fenamate" class. It exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[2]

While effective, mefenamic acid's clinical utility can be hampered by its poor water solubility and, like many traditional NSAIDs, a risk of gastrointestinal side effects such as peptic ulceration and gastric bleeding.[3] This toxicity is largely attributed to two factors: the presence of a free carboxylic acid group causing local irritation and the systemic inhibition of the constitutively expressed COX-1 enzyme, which is crucial for maintaining the protective gastric mucosa.[2][3]

This creates a compelling rationale for the design and synthesis of mefenamic acid derivatives. The primary objectives of such derivatization are:

-

To Enhance Therapeutic Efficacy: Modifying the core structure can alter the compound's affinity and selectivity for COX isoforms, potentially leading to more potent anti-inflammatory or analgesic effects.

-

To Improve Safety Profile: Masking the free carboxylic acid group through esterification or amidation can create prodrugs that reduce direct gastric irritation.[4] Furthermore, structural modifications may impart greater selectivity for the inducible COX-2 enzyme over COX-1, thereby sparing the gastroprotective functions of COX-1.

-

To Explore Novel Biological Activities: Minor changes to the fenamate scaffold can unlock entirely new therapeutic applications, including antibacterial, antifungal, and anticancer activities.[5][6]

This guide outlines the foundational synthetic methodologies and the subsequent cascade of characterization assays essential for the initial validation of novel mefenamic acid derivatives.

Synthetic Strategies: From Core Scaffold to Novel Derivatives

The journey from the parent drug to a novel derivative involves a logical, multi-step synthetic workflow. This process begins with the construction of the core fenamate structure, followed by targeted chemical modifications.

Sources

Beyond the Parent Drug: A Technical Guide to the Biological Significance of NSAID Metabolites

For researchers, scientists, and drug development professionals, a comprehensive understanding of a drug's fate within the body is paramount. In the realm of non-steroidal anti-inflammatory drugs (NSAIDs), the focus has traditionally been on the parent compound's cyclooxygenase (COX) inhibitory activity. However, this perspective overlooks a critical aspect of their pharmacology and toxicology: the biological significance of their metabolites. This guide provides an in-depth exploration of NSAID metabolism, moving beyond simple clearance pathways to elucidate how these metabolic products can be active participants in both therapeutic and adverse outcomes.

The Metabolic Fate of NSAIDs: A Two-Phase Journey

Non-steroidal anti-inflammatory drugs are a class of medications used to reduce pain, inflammation, and fever.[1] Their journey through the body is a carefully orchestrated process primarily occurring in the liver, designed to convert these lipophilic compounds into more water-soluble forms for excretion.[2] This biotransformation is classically divided into two phases.

Phase I: Functionalization

The initial metabolic step for most NSAIDs involves the introduction or unmasking of a functional group, a process largely mediated by the cytochrome P450 (CYP450) superfamily of enzymes.[2] This oxidative metabolism is crucial for preparing the drug for the next phase of conjugation.[2] Genetic variations in these enzymes can lead to differences in how individuals metabolize NSAIDs, which can impact both the drug's effectiveness and its potential for toxicity.[2]

Phase II: Conjugation

Following Phase I, the modified NSAID or its metabolite is conjugated with an endogenous molecule to further increase its water solubility and facilitate its removal from the body.[3] A predominant Phase II reaction for NSAIDs containing a carboxylic acid group is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[3][4] This process forms an acyl glucuronide , a class of metabolites with significant and often underestimated biological reactivity.[5]

The following diagram illustrates the general metabolic pathway for a typical carboxylic acid-containing NSAID.

The Pharmacological Activity of NSAID Metabolites: More Than Just Inactive Byproducts

While many Phase I metabolites of NSAIDs, such as the hydroxylated and carboxylated forms of ibuprofen, are considered pharmacologically inactive, this is not a universal truth for all metabolic products.[6][7][8] The story is more complex, particularly concerning Phase II metabolites and other metabolic pathways.

Acyl Glucuronides: A Double-Edged Sword

The formation of acyl glucuronides is a pivotal event in the disposition of many NSAIDs. These metabolites are not always inert. Due to the electrophilic nature of the acyl carbon, they can act as reactive intermediates.[5]

One of the significant toxicological concerns with acyl glucuronides is their ability to covalently bind to macromolecules like proteins.[5] This process, known as transacylation or glycation, can form neoantigens, potentially triggering immune-mediated adverse drug reactions.[5] While NSAIDs are generally considered safe, several have been withdrawn from the market due to such adverse reactions.[5]

The reactivity of these metabolites is a critical consideration in drug development. For instance, in vitro studies incubating NSAID acyl glucuronides with human serum albumin have demonstrated the formation of stable adducts.[5] The extent of this protein modification can be a distinguishing factor between NSAIDs with a good safety profile, like ibuprofen, and those that have been withdrawn due to toxicity, such as ibufenac.[5]

The Enterohepatic Recirculation and Localized Toxicity of Acyl Glucuronides

Beyond their intrinsic reactivity, acyl glucuronides play a crucial role in the gastrointestinal toxicity of some NSAIDs through enterohepatic recirculation.[9][10] After their formation in the liver, these water-soluble conjugates are excreted into the bile and subsequently enter the small intestine.[9]

In the lower gastrointestinal tract, bacterial β-glucuronidases can cleave the glucuronic acid moiety, releasing the parent NSAID.[9][10] This process leads to a high localized concentration of the active drug in the intestinal lumen, which can cause direct mucosal injury, contributing to the development of NSAID-induced enteropathy.[9][11]

Studies have shown that the reactive acyl glucuronide of diclofenac is directly involved in the pathogenesis of small intestinal injury.[12] This highlights that the metabolic process of glucuronidation, while intended for detoxification and elimination, can paradoxically contribute to localized toxicity.

The following diagram illustrates the process of enterohepatic recirculation and localized NSAID toxicity.

Reactive Metabolites and Organ Toxicity

The formation of reactive metabolites is not limited to acyl glucuronides. Other metabolic pathways can also lead to cellular damage and organ toxicity.

Acyl-CoA Thioesters and Hepatotoxicity

Recent research has shed light on another class of reactive metabolites: acyl-CoA thioesters. For some NSAIDs, particularly those of the propionic acid class like ibuprofen, the carboxylic acid group can be conjugated with coenzyme A (CoA).[13] This reaction is catalyzed by acyl-CoA synthetases.[13]

These NSAID-CoA conjugates are implicated in liver toxicity.[13] While liver injury from NSAIDs is a rare side effect, understanding the mechanisms behind it is crucial for risk assessment.[13] The formation of these thioesters represents a bioactivation pathway that can lead to hepatocellular damage.[13]

Oxidative Metabolites and Hepatotoxicity

For certain NSAIDs, such as diclofenac, Phase I metabolism can also generate reactive intermediates. Oxidative metabolism by CYP enzymes can lead to the formation of reactive quinone imine species.[14] Both these reactive oxidative metabolites and the acyl glucuronides of diclofenac are implicated in its potential for hepatotoxicity.[3][14][15] Genetic polymorphisms in the enzymes responsible for forming and detoxifying these reactive metabolites, such as CYP2C8 and UGT2B7, may predispose individuals to diclofenac-induced liver injury.[3][4]

Experimental Methodologies for Studying NSAID Metabolites

A thorough investigation of the biological significance of NSAID metabolites requires a multi-faceted experimental approach.

In Vitro Assays for Metabolite Identification and Reactivity

-

Incubation with Liver Microsomes/Hepatocytes: This is a standard in vitro method to identify the primary Phase I and Phase II metabolites of an NSAID. Human liver microsomes are a rich source of CYP450 and UGT enzymes.[10]

-

Recombinant Enzyme Systems: Using specific recombinant CYP or UGT enzymes helps to pinpoint which specific enzymes are responsible for the formation of a particular metabolite.

-

Protein Adduct Studies: Incubating a synthesized metabolite, such as an acyl glucuronide, with a model protein like human serum albumin allows for the detection and characterization of covalent adducts using techniques like mass spectrometry.[5]

A typical experimental workflow for in vitro metabolite profiling is outlined below.

Animal Models for In Vivo Assessment

Animal models are indispensable for understanding the in vivo consequences of NSAID metabolism.[16] Rodent models are commonly used to study NSAID-induced gastrointestinal and liver injury.[16][17] These models allow for the correlation of specific metabolic profiles with observed pathologies.

For example, studies using transport-deficient rat models have been instrumental in demonstrating the direct role of biliary excreted diclofenac acyl glucuronide in small intestinal ulceration.[12]

Metabolomics: A Systems-Level View

Metabolomics provides a powerful, unbiased approach to understanding the global metabolic changes induced by NSAID administration.[18][19] By analyzing the entire "metabolome" in biological samples like plasma, urine, or tissues, researchers can identify unexpected metabolic perturbations.[19]

For instance, metabolomic studies have revealed that NSAIDs can impact endogenous metabolic pathways, such as energy metabolism and amino acid metabolism, which may be linked to their adverse effects.[18] These studies can also aid in the discovery of biomarkers that may predict an individual's susceptibility to NSAID-induced toxicity.[19]

Summary and Future Directions

The biological significance of NSAID metabolites is a complex and evolving field. It is now clear that metabolism is not solely a process of detoxification. The formation of reactive metabolites, particularly acyl glucuronides and acyl-CoA thioesters, can be a key initiating event in NSAID-induced organ toxicity. Furthermore, the enterohepatic recirculation of acyl glucuronides represents a critical mechanism for localized gastrointestinal injury.

For drug development professionals, a thorough characterization of a new chemical entity's metabolic profile is essential. This includes not only identifying the major metabolites but also assessing their potential for reactivity and bioactivation. For researchers, further investigation into the specific protein targets of reactive metabolites and the downstream cellular consequences will provide a deeper understanding of the mechanisms of NSAID toxicity.

The integration of in vitro assays, animal models, and advanced analytical techniques like metabolomics will be crucial in building a comprehensive picture of the biological significance of NSAID metabolites. This knowledge will ultimately lead to the development of safer and more effective anti-inflammatory therapies.

References

-

Nonsteroidal anti-inflammatory drug - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

- Ghosh, R., et al. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Journal of Pharmacy and Pharmacology, 72(6), 787-807.

- Omar K. (2024). Metabolism of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and their Side Effects. Research & Reviews: Drug Delivery, 8(4).

- Ghosh, S., et al. (2021). Metabolomic Studies for Metabolic Alterations Induced by Non-Steroidal Anti-Inflammatory Drugs: Mini Review. Metabolites, 11(10), 685.

-

Ibuprofen - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

- Specific NSAIDs are metabolized by acyl-CoA synthetases leading to liver toxicity. (2021, January 22). News-Medical.net.

- Ghosh, S. (2021).

- Best, M. D., et al. (2015). Dissecting the reaction of Phase II metabolites of ibuprofen and other NSAIDS with human plasma protein. Chemical Science, 6(5), 2848-2855.

- Gworek, B., et al. (2021). Metabolism of non-steroidal anti-inflammatory drugs by non-target wild-living organisms. Science of The Total Environment, 788, 147779.

- Tsuruya, Y., et al. (2016). Toxicological role of an acyl glucuronide metabolite in diclofenac-induced acute liver injury in mice. Journal of Applied Toxicology, 36(9), 1170-1178.

- Boelsterli, U. A. (2011). NSAID acyl glucuronides and enteropathy. Current Drug Metabolism, 12(3), 245-252.

- Ghlichloo, I., & Gerriets, V. (2024). Ibuprofen. In StatPearls.

- Vourvahis, M., et al. (2020). An update on the pharmacogenomics of NSAID metabolism and the risk of gastrointestinal bleeding. Expert Opinion on Drug Metabolism & Toxicology, 16(4), 319-332.

- Ghosh, R., et al. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Journal of Pharmacy and Pharmacology, 72(6), 787-807.

- Nakajima, A., et al. (2004). Diclofenac acyl glucuronide, a major biliary metabolite, is directly involved in small intestinal injury in rats. Gastroenterology, 127(4), 1155-1165.

- Thelen, K., & Wilson, J. G. (2021). CYP2C9 Polymorphism and Use of Oral Nonsteroidal Anti-Inflammatory Drugs. U.S. Pharmacist, 46(3), 29-33.

- K. M. Mohar, et al. (2021). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. Drug Metabolism and Disposition, 49(11), 996-1006.

- He, Y., et al. (2022). NSAID-Associated Small Intestinal Injury: An Overview From Animal Model Development to Pathogenesis, Treatment, and Prevention. Frontiers in Pharmacology, 13, 848978.

- Lu, Y., et al. (2024). Impact of Species and Tissue Differences on In Vitro Glucuronidation of Diclofenac. Pharmaceutics, 16(12), 1735.

- Thorn, C. F., et al. (2020). Pharmacogenetics and Pain Treatment with a Focus on Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Antidepressants: A Systematic Review. Journal of Personalized Medicine, 10(3), 120.

- K. M. Mohar, et al. (2021). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. Drug Metabolism and Disposition, 49(11), 996-1006.

-

Ibuprofen Pathway, Pharmacokinetics. (n.d.). PharmGKB. Retrieved January 27, 2026, from [Link]

- Tsuruya, Y., et al. (2016). Toxicological role of an acyl glucuronide metabolite in diclofenac-induced acute liver injury in mice. Journal of Applied Toxicology, 36(9), 1170-1178.

- Editorial: NSAIDs Pharmacogenomics. (2021). Frontiers in Pharmacology, 12, 795996.

- Andreasen, J. T., et al. (2022). Antidepressant Effects of NSAIDs in Rodent Models of Depression—A Systematic Review. Pharmaceuticals, 15(6), 724.

- Whirl-Carrillo, M., et al. (2012). PharmGKB summary: ibuprofen pathways. Pharmacogenetics and genomics, 22(10), 764–767.

- Whitfield-Cargile, C. M., et al. (2018). Comparative Models of NSAID-Induced Intestinal Inflammation. FASEB Journal, 32(S1), lb395-lb395.

- Formation clearances of the stereolsomeric metabolites of ibuprofen... (n.d.).

Sources

- 1. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 2. rroij.com [rroij.com]

- 3. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacogenetics and Pain Treatment with a Focus on Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Antidepressants: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dissecting the reaction of Phase II metabolites of ibuprofen and other NSAIDS with human plasma protein - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Ibuprofen - Wikipedia [en.wikipedia.org]

- 7. ClinPGx [clinpgx.org]

- 8. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NSAID acyl glucuronides and enteropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diclofenac acyl glucuronide, a major biliary metabolite, is directly involved in small intestinal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | NSAID-Associated Small Intestinal Injury: An Overview From Animal Model Development to Pathogenesis, Treatment, and Prevention [frontiersin.org]

- 17. pef-symposium.tamu.edu [pef-symposium.tamu.edu]

- 18. Metabolomic Studies for Metabolic Alterations Induced by Non-Steroidal Anti-Inflammatory Drugs: Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. encyclopedia.pub [encyclopedia.pub]

Methodological & Application

Application Notes & Protocols for Determining the Cytotoxicity of 3-Carboxy Mefenamic Acid

Authored by: A Senior Application Scientist

Abstract

3-Carboxy Mefenamic Acid is a primary metabolite of Mefenamic Acid, a widely used nonsteroidal anti-inflammatory drug (NSAID)[1]. As drug metabolites can possess their own pharmacological and toxicological profiles, sometimes exceeding that of the parent compound, a thorough cytotoxic assessment is a critical step in drug development and safety profiling. This document provides a comprehensive, multi-faceted guide for researchers to determine the cytotoxic potential of 3-Carboxy Mefenamic Acid using a strategic, tiered approach. We present detailed protocols for three robust, cell-based assays: the MTT assay for an initial assessment of metabolic viability, the Lactate Dehydrogenase (LDH) release assay to quantify membrane integrity loss (necrosis), and the Caspase-3/7 activity assay to measure apoptosis induction. This integrated workflow allows for a nuanced understanding of not just if the compound is toxic, but how it elicits cell death.

Introduction: The Rationale for Metabolite Cytotoxicity Profiling

Mefenamic acid, like other NSAIDs, exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which in turn blocks the synthesis of inflammatory prostaglandins[2][3]. It is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, into active metabolites including 3-hydroxymethyl mefenamic acid and its subsequent oxidation product, 3-Carboxy Mefenamic Acid[1][4].

While the parent drug's toxicology is well-documented, the effects of its metabolites are often less understood. Metabolites of certain NSAIDs are known to contribute to adverse drug reactions, such as idiosyncratic liver injury, potentially through the formation of reactive intermediates that can covalently modify cellular proteins[2][5][6]. Therefore, evaluating the direct cytotoxicity of 3-Carboxy Mefenamic Acid is essential to build a complete safety profile.

This guide proposes a logical workflow, beginning with a broad screening of cell viability and proceeding to more specific assays to elucidate the mechanism of cell death. This approach ensures an efficient use of resources while generating a comprehensive and mechanistically informative dataset.

Experimental Design and Strategy

A successful cytotoxicity study hinges on a well-planned experimental design. We recommend a tiered approach, as outlined below.

Tiered Assay Workflow

The proposed workflow allows researchers to first identify if 3-Carboxy Mefenamic Acid affects general cell health and then to dissect the primary mechanism of cell death.

Caption: Tiered workflow for cytotoxicity assessment.

Critical Considerations

-

Cell Line Selection: The choice of cell line is paramount. Given that NSAIDs are associated with hepatotoxicity, a human liver cell line such as HepG2 is a highly relevant model[7]. These cells retain many of the metabolic enzymes necessary for toxicological studies.

-

Dose-Response and Time-Course: Cytotoxicity is both dose- and time-dependent. It is crucial to perform a dose-response experiment with a wide range of 3-Carboxy Mefenamic Acid concentrations (e.g., from low micromolar to millimolar) to determine the half-maximal inhibitory concentration (IC50). A time-course experiment (e.g., 24, 48, 72 hours) is also recommended to understand the kinetics of the cytotoxic response.

-

Compound Solubility: Ensure 3-Carboxy Mefenamic Acid is fully dissolved. A stock solution in dimethyl sulfoxide (DMSO) is common. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) is mandatory.

Protocol 1: MTT Assay for Cell Viability Screening

This assay provides a quantitative measure of cell viability by assessing the metabolic activity of a cell population. The mitochondrial dehydrogenases of viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product, the amount of which is directly proportional to the number of living cells[8][9].

Principle

Metabolically active cells convert water-soluble MTT into insoluble purple formazan. The formazan is then solubilized, and its concentration is determined by spectrophotometric analysis. A decrease in signal indicates a reduction in cell viability.

Step-by-Step Methodology

-

Cell Seeding: Seed cells (e.g., HepG2) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 3-Carboxy Mefenamic Acid in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Remember to include the following controls:

-

Untreated Control: Cells in medium only.

-

Vehicle Control: Cells in medium containing the highest concentration of DMSO used.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin).

-

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂[10].

-

MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well[11].

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

-

Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals[9][11]. Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis

Calculate the percentage of cell viability using the following formula:

% Viability = [(Abssample - Absblank) / (Absvehicle control - Absblank)] x 100

Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

| Treatment Group | Concentration | Replicate 1 (Abs 570nm) | Replicate 2 (Abs 570nm) | Replicate 3 (Abs 570nm) | Average Abs | % Viability |

| Untreated | - | 1.254 | 1.268 | 1.249 | 1.257 | 100.2% |

| Vehicle (0.5% DMSO) | - | 1.251 | 1.259 | 1.245 | 1.252 | 100.0% |

| 3-Carboxy Mefenamic Acid | 1 µM | 1.248 | 1.255 | 1.241 | 1.248 | 99.7% |

| 3-Carboxy Mefenamic Acid | 10 µM | 1.198 | 1.205 | 1.190 | 1.198 | 95.7% |

| 3-Carboxy Mefenamic Acid | 100 µM | 0.850 | 0.862 | 0.845 | 0.852 | 68.1% |

| 3-Carboxy Mefenamic Acid | 500 µM | 0.631 | 0.640 | 0.625 | 0.632 | 50.5% |

| Positive Control | 10 µM Dox | 0.215 | 0.221 | 0.211 | 0.216 | 17.3% |

| Blank (Medium Only) | - | 0.055 | 0.056 | 0.054 | 0.055 | - |

Protocol 2: LDH Release Assay for Necrotic Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes[12][13]. LDH is a stable cytosolic enzyme that is rapidly released into the culture supernatant upon membrane lysis, a key feature of necrosis[14].

Principle

The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, which is measured spectrophotometrically at 490 nm. The amount of color is proportional to the amount of LDH released[12].

Step-by-Step Methodology

-

Cell Seeding and Treatment: Prepare a 96-well plate with cells and compound dilutions exactly as described for the MTT assay (Steps 1-3).

-

Establish Controls: It is critical to include the following controls for accurate calculation[15]:

-

Spontaneous LDH Release: Supernatant from vehicle-treated, intact cells.

-

Maximum LDH Release: Supernatant from vehicle-treated cells that have been completely lysed by adding a lysis buffer (e.g., 1% Triton X-100) for 15 minutes before supernatant collection. This represents 100% cytotoxicity.

-

Background Control: Culture medium without cells.

-

-

Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and dye). Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of Stop Solution (often provided in commercial kits) to each well.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. Use 680 nm as a reference wavelength to subtract background[12].

Data Analysis

Calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = [(Abssample - Absspontaneous) / (Absmaximum - Absspontaneous)] x 100

| Treatment Group | Concentration | Average Abs (490nm-680nm) | % Cytotoxicity |

| Spontaneous Release | - | 0.210 | 0.0% |

| Maximum Release | - | 1.850 | 100.0% |

| 3-Carboxy Mefenamic Acid | 100 µM | 0.285 | 4.6% |

| 3-Carboxy Mefenamic Acid | 500 µM | 0.455 | 15.0% |

| 3-Carboxy Mefenamic Acid | 1000 µM | 0.980 | 47.0% |

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis Induction

This assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis[16]. Activation of these "executioner" caspases commits the cell to a pathway of programmed cell death. The Caspase-Glo® 3/7 assay is a homogeneous, luminescent method that provides high sensitivity.

Principle

The assay reagent contains a proluminescent caspase-3/7 substrate with the tetrapeptide sequence DEVD. In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then utilized by luciferase to generate a "glow-type" luminescent signal. The signal intensity is directly proportional to the amount of active caspase-3/7[17].

Step-by-Step Methodology

-

Cell Seeding and Treatment: Prepare a white-walled, clear-bottom 96-well plate with cells and compound dilutions as described for the MTT assay (Steps 1-3). The white walls enhance the luminescent signal.

-

Establish Controls:

-

Vehicle Control: Cells treated with DMSO-containing medium.

-

Positive Control: Cells treated with a known apoptosis inducer (e.g., 1 µM Staurosporine).

-

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate, as per the manufacturer's protocol.

-

Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis

Data can be expressed as Relative Luminescence Units (RLU) or as a fold change over the vehicle control.

Fold Change = (RLUsample) / (RLUvehicle control)

| Treatment Group | Concentration | Average RLU | Fold Change vs. Vehicle |

| Vehicle (0.5% DMSO) | - | 15,800 | 1.0 |

| 3-Carboxy Mefenamic Acid | 100 µM | 45,600 | 2.9 |

| 3-Carboxy Mefenamic Acid | 500 µM | 125,000 | 7.9 |

| Positive Control (Staurosporine) | 1 µM | 250,500 | 15.9 |

Integrated Data Interpretation

By combining the results from these three assays, a clear picture of the cytotoxic mechanism of 3-Carboxy Mefenamic Acid emerges.

Caption: Decision tree for interpreting combined cytotoxicity data.

-

Scenario 1: Decreased MTT, Increased Caspase, Low LDH: This profile strongly suggests that 3-Carboxy Mefenamic Acid induces apoptosis. Cell death occurs through programmed pathways, maintaining membrane integrity until late stages.

-

Scenario 2: Decreased MTT, Increased LDH, Low Caspase: This indicates a primarily necrotic mode of cell death, characterized by rapid loss of plasma membrane integrity.

-

Scenario 3: Decreased MTT, Increased LDH, Increased Caspase: This could signify either a mixed mechanism of cell death or that the compound induces apoptosis so potently that cells progress to secondary necrosis within the assay timeframe.

-

Scenario 4: Decreased MTT, Low LDH, Low Caspase: This suggests the compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (directly killing cells).

Conclusion

This application note provides a robust and logical framework for assessing the cytotoxic potential of 3-Carboxy Mefenamic Acid. By employing a tiered strategy that moves from general viability (MTT) to specific mechanisms of death (LDH and Caspase-3/7), researchers can generate a comprehensive and reliable toxicological profile. This detailed characterization is indispensable for understanding the safety of drug metabolites and for making informed decisions in the drug development pipeline.

References

-

Wikipedia. (n.d.). Mefenamic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Mefenamic Acid. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

-

Drugs.com. (n.d.). Mefenamic Acid: Package Insert / Prescribing Info / MOA. Retrieved from [Link]

-

R Discovery. (n.d.). What are the mechanisms of action at the molecular and cellular levels for Mefenamic Acid in therapy?. Retrieved from [Link]

-

Gomez-Lechon, M. J., et al. (2010). Cytotoxic Synergy Between Cytokines and NSAIDs Associated With Idiosyncratic Hepatotoxicity Is Driven by Mitogen-Activated Protein Kinases. Toxicological Sciences. Retrieved from [Link]

-

PubChem. (n.d.). Mefenamic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Carboxymefenamic acid. Retrieved from [Link]

-

Stoddart, M. J. (2011). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Cell Viability Assays. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Bailey, M. J., et al. (2016). Dissecting the reaction of Phase II metabolites of ibuprofen and other NSAIDS with human plasma protein. Chemical Science. Retrieved from [Link]

-

protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

-

protocols.io. (n.d.). Caspase-3/7 activity. Retrieved from [Link]

-

Assay Guidance Manual - NCBI Bookshelf. (2021). Apoptosis Marker Assays for HTS. Retrieved from [Link]

-

Kanazawa University. (2021). Specific NSAIDs are metabolized by acyl-CoA synthetases leading to liver toxicity. Medical Xpress. Retrieved from [Link]

-

Assay Guidance Manual - NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]

-

Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) Toxicity. In StatPearls. Retrieved from [Link]

-

Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]

-

GLP Pharma Standards. (n.d.). 3-Carboxy Mefenamic Acid. Retrieved from [Link]

-

Biocompare. (n.d.). Cytotoxicity Assay. Retrieved from [Link]

-

Grime, K., & Riley, R. J. (2006). The impact of metabolism and pharmacokinetics on the safety of novel non-steroidal anti-inflammatory drugs. Expert Opinion on Drug Metabolism & Toxicology. Retrieved from [Link]

-

Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

Sources

- 1. Mefenamic acid - Wikipedia [en.wikipedia.org]

- 2. Mefenamic Acid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mefenamic Acid | C15H15NO2 | CID 4044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Hydroxymethyl Mefenamic Acid | 5129-20-4 | Benchchem [benchchem.com]

- 5. Dissecting the reaction of Phase II metabolites of ibuprofen and other NSAIDS with human plasma protein - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. news-medical.net [news-medical.net]

- 7. Cytotoxic Synergy Between Cytokines and NSAIDs Associated With Idiosyncratic Hepatotoxicity Is Driven by Mitogen-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. atcc.org [atcc.org]

- 10. MTT (Assay protocol [protocols.io]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. biocompare.com [biocompare.com]

- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

Application Notes and Protocols: Experimental Design for Studying NSAID Degradation Products

Introduction: The Criticality of Understanding NSAID Degradation

Non-steroidal anti-inflammatory drugs (NSAIDs) are among the most widely consumed pharmaceuticals globally. The stability of these drug substances and their corresponding drug products is a paramount concern, as degradation can lead to a loss of potency and the formation of potentially toxic impurities.[1] A thorough understanding of how an NSAID molecule behaves under various stress conditions is not merely an academic exercise; it is a regulatory mandate and a cornerstone of ensuring patient safety.[2][3]

Forced degradation studies, also known as stress testing, are indispensable tools in the pharmaceutical industry.[2][3] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[2][3] The data generated from these studies are foundational for developing and validating stability-indicating analytical methods, which are crucial for routine quality control and formal stability studies.[2][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust experimental plans for studying the degradation products of NSAIDs. We will delve into the scientific rationale behind the experimental choices, provide detailed protocols, and discuss the interpretation of the resulting data in line with global regulatory expectations, such as those from the International Council for Harmonisation (ICH).[2][5]

The "Why": Scientific and Regulatory Rationale for Forced Degradation Studies

The primary objectives of conducting forced degradation studies on NSAIDs are multi-faceted and deeply rooted in ensuring the quality, safety, and efficacy of the final drug product.

-

Identification of Potential Degradants: The core purpose is to generate a comprehensive profile of all likely degradation products that could form during the manufacturing, storage, and shelf-life of the drug product.[2]

-

Elucidation of Degradation Pathways: By understanding the chemical transformations the NSAID molecule undergoes under various stresses, we can establish its intrinsic stability and identify its chemical liabilities.[2] This knowledge is invaluable for formulation development, enabling the selection of excipients and packaging that minimize degradation.

-

Development and Validation of Stability-Indicating Methods: A stability-indicating analytical method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.[2] Forced degradation samples are essential for demonstrating the specificity and selectivity of these methods.

-

Compliance with Regulatory Requirements: Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require data from forced degradation studies as part of the drug approval process.[1][2][6] These data support the proposed shelf-life and storage conditions.

A well-designed forced degradation study should aim for a target degradation of 5-20% of the active ingredient.[7][8] This range is considered optimal because it is sufficient to generate the primary degradation products at detectable levels without leading to excessive secondary degradation, which may not be relevant to the actual stability of the drug product.[4]

Experimental Design: A Multi-Pronged Approach to Stress Testing

A comprehensive forced degradation study for an NSAID should encompass a variety of stress conditions to simulate the potential environmental factors the drug may encounter. The selection of these conditions should be based on the chemical structure of the NSAID and its known sensitivities.

Key Stress Conditions

The fundamental stress conditions recommended by the ICH Q1A(R2) guideline include hydrolysis, oxidation, photolysis, and thermal stress.[2][8]

-

Hydrolytic Degradation (Acidic, Basic, and Neutral Conditions): Many NSAIDs contain functional groups susceptible to hydrolysis, such as esters and amides. Therefore, it is crucial to investigate their stability across a wide pH range.

-

Oxidative Degradation: The presence of oxidizing agents can lead to the formation of N-oxides, hydroxylated species, and other oxidative degradation products.[9][10][11]

-

Photolytic Degradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of unique degradation products.[12][13][14][15]

-

Thermal Degradation: Elevated temperatures can accelerate degradation reactions, providing insights into the drug's stability at ambient and elevated storage conditions.[16][17][18]

General Experimental Workflow

The overall process for conducting a forced degradation study can be visualized as a systematic progression from stress induction to in-depth analysis.

Caption: General workflow for a forced degradation study.

Detailed Protocols

The following protocols provide a starting point for conducting forced degradation studies on a representative NSAID. It is essential to tailor the specific conditions (e.g., concentration of stressor, duration of exposure) to the individual drug substance to achieve the target degradation of 5-20%.

Preparation of Stock Solutions

-

Prepare a stock solution of the NSAID drug substance in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

-

Prepare a corresponding placebo solution containing all excipients present in the drug product formulation at concentrations equivalent to those in the finished product.

Hydrolytic Degradation Protocol

-

Acid Hydrolysis:

-

To 1 mL of the NSAID stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

-

Incubate the solution at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute to a final concentration suitable for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the NSAID stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate the solution at 60°C for a predetermined time.

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

-

-

Neutral Hydrolysis:

-

To 1 mL of the NSAID stock solution, add 1 mL of purified water.

-

Incubate the solution at 60°C for a predetermined time.

-

At each time point, withdraw an aliquot and dilute for analysis.

-

-

Control Samples:

-

Prepare control samples of the NSAID in the reaction medium without heating and analyze them at the beginning and end of the experiment.

-

Subject the placebo solution to the same stress conditions to identify any degradation products originating from the excipients.[4]

-

Oxidative Degradation Protocol

-

To 1 mL of the NSAID stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature and protected from light for a predetermined time.

-

At each time point, withdraw an aliquot and dilute for analysis.

-

If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).

-

Subject the placebo to the same oxidative stress.

Photolytic Degradation Protocol

-

Place a thin layer of the solid NSAID drug substance and the placebo in a petri dish.

-

Prepare a solution of the NSAID and the placebo in a suitable solvent in a quartz cuvette.

-

Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.

-

A control sample should be protected from light with aluminum foil and stored under the same temperature and humidity conditions.

-

At the end of the exposure period, prepare the samples for analysis.

Thermal Degradation Protocol

-

Place the solid NSAID drug substance and the placebo in a stability chamber at a high temperature (e.g., 80°C) and controlled humidity (e.g., 75% RH) for a specified period.

-

At each time point, withdraw a sample and prepare it for analysis.

-

A control sample should be stored at the recommended storage condition.

Summary of Recommended Stress Conditions

| Stress Condition | Reagent/Condition | Typical Temperature | Typical Duration | Rationale |

| Acid Hydrolysis | 0.1 M - 1 M HCl | 60°C - 80°C | 2 - 24 hours | To assess susceptibility to degradation in acidic environments. |

| Base Hydrolysis | 0.1 M - 1 M NaOH | 60°C - 80°C | 2 - 24 hours | To evaluate stability in alkaline conditions. |

| Neutral Hydrolysis | Purified Water | 60°C - 80°C | 2 - 24 hours | To determine the rate of hydrolysis in the absence of acid/base catalysis. |

| Oxidation | 3% - 30% H₂O₂ | Room Temperature - 60°C | 2 - 24 hours | To identify potential oxidative degradation pathways. |

| Photolysis | ICH Q1B compliant light source | Ambient | As per ICH Q1B | To assess light sensitivity and potential for photodegradation. |

| Thermal (Dry Heat) | High Temperature | > 60°C | 1 - 7 days | To evaluate the intrinsic thermal stability of the drug substance. |

| Thermal (Humidity) | High Temperature & Humidity | e.g., 60°C/75% RH | 1 - 7 days | To assess the combined effect of heat and moisture. |

Analytical Methodology: The Key to Unraveling Degradation

The selection of an appropriate analytical technique is critical for the successful separation, detection, and quantification of the parent NSAID and its degradation products.

Primary Analytical Technique: UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for analyzing forced degradation samples.[19]

-

UPLC: Provides rapid and high-resolution separation of closely related compounds, which is essential for resolving the parent drug from its degradation products.

-

MS/MS: Offers high sensitivity and selectivity, enabling the detection of low-level impurities. The fragmentation patterns obtained from MS/MS analysis are invaluable for the structural elucidation of unknown degradation products.

Method Development Considerations

-

Column Chemistry: A reversed-phase C18 column is a common starting point for the analysis of many NSAIDs.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation.

-

Mass Spectrometry Parameters: The ionization source (e.g., electrospray ionization - ESI) and its polarity (positive or negative) should be optimized for the specific NSAID. Multiple Reaction Monitoring (MRM) mode can be used for targeted quantification of known degradation products, while full scan and product ion scan modes are used for the identification of unknowns.

Data Analysis and Interpretation

-

Peak Purity Analysis: A photodiode array (PDA) detector can be used in conjunction with the mass spectrometer to assess the purity of the chromatographic peaks. This helps to ensure that what appears to be a single peak is not co-eluting with other components.

-

Mass Balance: A critical aspect of a forced degradation study is the mass balance calculation.[20] The sum of the assay value of the parent NSAID and the levels of all detected degradation products should ideally be close to 100% of the initial assay value. A significant deviation from 100% may indicate the formation of non-chromophoric or volatile degradation products, or incomplete elution from the column.

Case Study: Hypothetical Degradation Pathways of Common NSAIDs

To illustrate the application of these principles, let's consider the potential degradation pathways of three widely used NSAIDs: Ibuprofen, Diclofenac, and Naproxen.

Ibuprofen

Ibuprofen is known to be susceptible to oxidative and photolytic degradation.[10]

-

Oxidative Degradation: The tertiary carbon atom in the isobutyl side chain is a potential site for oxidation, leading to the formation of hydroxylated derivatives.[9][11]

-

Photodegradation: Exposure to UV light can lead to decarboxylation of the propionic acid moiety.

Caption: Potential degradation pathways of Ibuprofen.

Diclofenac

Diclofenac is particularly sensitive to photodegradation.[14]

-

Photodegradation: UV irradiation can induce an intramolecular cyclization reaction, leading to the formation of a carbazole derivative. Hydroxylation of the aromatic rings is also a common photodegradation pathway.[13][21]

Naproxen

Naproxen can undergo degradation through various mechanisms, including thermal and photolytic pathways.

-

Thermal Degradation: At elevated temperatures, Naproxen can undergo decarboxylation.[16]

-

Photodegradation: Similar to other NSAIDs, photodegradation can lead to decarboxylation and the formation of other photoproducts.[22][23]

Conclusion: A Foundation for Drug Product Quality

A well-executed experimental design for studying NSAID degradation products is fundamental to the drug development process. It provides a deep understanding of the molecule's intrinsic stability, informs the development of robust formulations and packaging, and is a prerequisite for the validation of stability-indicating analytical methods. By following the principles and protocols outlined in this application note, researchers can generate high-quality, scientifically sound, and regulatory-compliant data that ultimately contribute to the safety and efficacy of NSAID therapies.

References

-

International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

Gao, Y., et al. (2018). Kinetics and mechanistic investigation into the degradation of naproxen by a UV/chlorine process. RSC Advances, 8(52), 29587-29595. [Link]

-

Resolve Mass. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Zayed, M. A., et al. (2017). Investigation of naproxen drug using mass spectrometry, thermal analyses and semi-empirical molecular orbital calculation. Journal of Taibah University for Science, 11(6), 1076-1087. [Link]

-

Guzik, U., & Wojcieszyńska, D. (2019). Biodegradation of Non-steroidal Anti-inflammatory Drugs and Their Influence on Soil Microorganisms. In Microbial Biodegradation and Bioremediation (pp. 439-463). Elsevier. [Link]

-

Das, S., et al. (2022). Visible Light Induced Photocatalytic Degradation of Diclofenac in Aqueous Solution Using Fabricated ZnO/g-C3N4 by Facile Calcination Technique. ACS Omega, 7(38), 34363-34375. [Link]

-

Al-Khazaleh, A. M., et al. (2022). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade. Arabian Journal of Chemistry, 15(1), 103529. [Link]

-

Illés, E., et al. (2013). Hydroxyl radical induced degradation of ibuprofen. Science of The Total Environment, 447, 206-212. [Link]

-

Pérez-Estrada, L. A., et al. (2005). Photo-fenton degradation of diclofenac: identification of main intermediates and degradation pathway. Environmental science & technology, 39(21), 8300-8306. [Link]

-

da Silva, J. V., et al. (2022). Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review. Metabolites, 12(8), 751. [Link]

-

Singh, R., & Kumar, R. (2014). Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs. Pharma Times, 46(8), 69-74. [Link]

-

Arispuru, A., et al. (2019). Biodegradation of NSAIDs and their effect on the activity of ligninolytic enzymes from Pleurotus djamor. AMB Express, 9(1), 1-10. [Link]

-

European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]

-

Fiori, J., et al. (2013). Identification of degradation products of Ibuprofen arising from oxidative and thermal treatments. Journal of pharmaceutical and biomedical analysis, 84, 142-149. [Link]

-

Mura, P., et al. (1999). Thermal behavior and dissolution properties of naproxen from binary and ternary solid dispersions. Drug development and industrial pharmacy, 25(3), 257-264. [Link]

-

da Silva, J. V., et al. (2022). Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review. Metabolites, 12(8), 751. [Link]

-

Ghandi, M., & Moslehi, M. (2019). Degradation, solubility and chromatographic studies of Ibuprofen under high temperature water conditions. Journal of the Serbian Chemical Society, 84(1), 59-71. [Link]

-

Żur, J., et al. (2023). Evaluation of the Defined Bacterial Consortium Efficacy in the Biodegradation of NSAIDs. International Journal of Molecular Sciences, 24(5), 4526. [Link]

-

Shinde, N. G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of analytical & bioanalytical techniques, 3(7), 1-6. [Link]

-

Al-Odaini, N. A., et al. (2023). Photocatalytic degradation of an aqueous solution of diclofenac sodium by using CuO–MnOx–TiO2 composites. RSC advances, 13(1), 323-333. [Link]

-

Iovino, P., et al. (2016). Photodegradation of diclofenac in wastewaters. Desalination and Water Treatment, 57(55), 26646-26653. [Link]

-

da Silva, J. V., et al. (2022). Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review. Metabolites, 12(8), 751. [Link]

-

Carpio, M. A., et al. (2022). Genetic Characterization of the Ibuprofen-Degradative Pathway of Rhizorhabdus wittichii MPO218. Applied and Environmental Microbiology, 88(10), e00305-22. [Link]

-

Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link]

-

Fiori, J., et al. (2013). Identification of degradation products of ibuprofen arising from oxidative and thermal treatments. Journal of pharmaceutical and biomedical analysis, 84, 142-149. [Link]

-

Ghasemi, J., & Ghasemzadeh, S. (2011). Thermal behavior of drugs: Investigation on decomposition kinetic of naproxen and celecoxib. Journal of thermal analysis and calorimetry, 105(3), 1013-1019. [Link]

-

Afonso-Olivares, C., et al. (2013). Development of a SPE–UHPLC–MS/MS methodology for the determination of non-steroidal anti-inflammatory and analgesic pharmaceuticals in seawater. Journal of separation science, 36(9-10), 1644-1651. [Link]

-

U.S. Food and Drug Administration. (1998). Guidance for Industry #5 - Drug Stability Guidelines. [Link]

-

Resolve Mass Laboratories. (2023, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]

-

Illés, E., et al. (2013). Hydroxyl radical induced degradation of ibuprofen. Science of The Total Environment, 447, 206-212. [Link]

-

Khan, A. H., et al. (2022). Degradation of Diclofenac under Irradiation of UV Lamp and Solar Light Using ZnO Photo Catalyst. Catalysts, 12(1), 69. [Link]

-

Carbajo, J., et al. (2021). Photocatalytic Degradation of Naproxen: Intermediates and Total Reaction Mechanism. Catalysts, 11(11), 1334. [Link]

-

U.S. Food and Drug Administration. (2024). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. [Link]

Sources

- 1. fda.gov [fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. pharmafocusasia.com [pharmafocusasia.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. youtube.com [youtube.com]

- 9. Hydroxyl radical induced degradation of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of degradation products of ibuprofen arising from oxidative and thermal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Photo-fenton degradation of diclofenac: identification of main intermediates and degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. deswater.com [deswater.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Thermal behavior and dissolution properties of naproxen from binary and ternary solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. scispace.com [scispace.com]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. researchgate.net [researchgate.net]

- 22. Kinetics and mechanistic investigation into the degradation of naproxen by a UV/chlorine process - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. Photocatalytic Degradation of Naproxen: Intermediates and Total Reaction Mechanism [mdpi.com]

Troubleshooting & Optimization

Troubleshooting low recovery of 3-Carboxy Mefenamic Acid during extraction

Welcome to the technical support center for troubleshooting the extraction of 3-Carboxy Mefenamic Acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low recovery of this key metabolite. As Senior Application Scientists, we have structured this guide to provide not just procedural steps, but the underlying scientific rationale to empower you to optimize your extraction protocols effectively.

Understanding the Analyte: Physicochemical Properties

A successful extraction hinges on understanding the chemical nature of 3-Carboxy Mefenamic Acid. As a dicarboxylic acid derivative of Mefenamic Acid, its behavior in a given solvent system is primarily dictated by the protonation state of its two carboxyl groups.

| Property | Value | Implication for Extraction |

| Molecular Formula | C₁₅H₁₃NO₄ | The molecule has both polar (carboxyl groups) and non-polar (aromatic rings) regions. |

| Molecular Weight | 271.27 g/mol [1][2] | --- |

| Predicted pKa | ~3.70[1] | This value is critical for pH adjustment. At a pH below 3.70, the carboxyl groups will be predominantly in their neutral (protonated) form, making the molecule less polar and more soluble in organic solvents. |

| Computed XLogP3-AA | 4.1[2] | This indicates that the neutral form of the molecule is lipophilic and will partition well into non-polar organic solvents. |

Frequently Asked Questions & Troubleshooting Guide